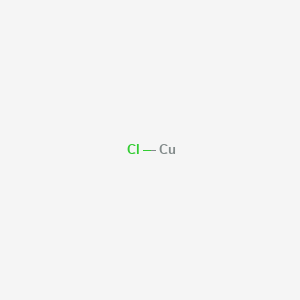

Cuprous chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefmatilen, auch bekannt unter seinem Codenamen S-1090, ist ein oral wirksames Cephalosporin-Antibiotikum. Es wurde in Japan entwickelt und erstmals 1992 beschrieben. Diese Verbindung ist hochwirksam gegen eine Vielzahl von grampositiven und gramnegativen Bakterien, einschließlich Streptococcus pyogenes und Neisseria gonorrhoeae .

Vorbereitungsmethoden

Die Synthese von Cefmatilen umfasst mehrere Schritte. Die Aminogruppe von 2-(2-Aminothiazol-4-yl)-2-(Hydroxyimino)essigsäureethylester wird mit Di-tert-butyl-dicarbonat geschützt. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um die endgültige Cefmatilen-Struktur zu bilden . Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung ähnlicher Verfahren, die für Ausbeute und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Cefmatilen durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die schwefelhaltigen Gruppen im Molekül verändern.

Reduktion: Reduktionsreaktionen können die in Cefmatilen vorhandene Oximgruppe beeinflussen.

Wissenschaftliche Forschungsanwendungen

Cefmatilen hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Cephalosporin-Antibiotika verwendet.

Biologie: Untersucht wurden seine Auswirkungen auf bakterielle Zellwände und Resistenzmechanismen.

Medizin: Erforscht wurde sein Potenzial zur Behandlung bakterieller Infektionen, insbesondere solcher, die gegenüber anderen Antibiotika resistent sind.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen verwendet .

Wirkmechanismus

Cefmatilen übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an bestimmte Penicillin-bindende Proteine (PBPs), die sich innerhalb der bakteriellen Zellwand befinden, und hemmt damit das dritte und letzte Stadium der bakteriellen Zellwandsynthese. Dies führt zur bakteriziden Wirkung von Cefmatilen .

Wirkmechanismus

Cefmatilen exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This results in the bactericidal action of cefmatilen .

Vergleich Mit ähnlichen Verbindungen

Cefmatilen wird mit anderen Cephalosporin-Antibiotika wie Cefazolin und Ceftriaxon verglichen. Während alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Cefmatilen aufgrund seiner hohen Aktivität gegen sowohl grampositive als auch gramnegative Bakterien einzigartig. Ähnliche Verbindungen umfassen:

Eigenschaften

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

CAS-Nummer |

1344-67-8 |

Molekularformel |

Cl2Cu CuCl2 |

Molekulargewicht |

134.45 g/mol |

IUPAC-Name |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

Cl[Cu] |

Kanonische SMILES |

Cl[Cu]Cl |

Dichte |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

7758-89-6 |

Physikalische Beschreibung |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

Synonyme |

copper (+1) chloride copper(I) chloride cuprous chloride cuprous chloride, 63Cu,1-(37)Cl-labeled cuprous chloride, 65Cu,1-(35)Cl-labeled cuprous chloride, 65Cu,1-(37)Cl-labeled |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73958.png)